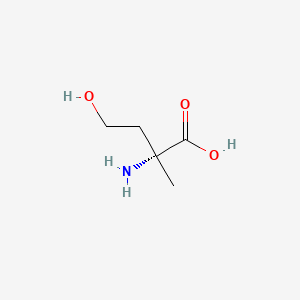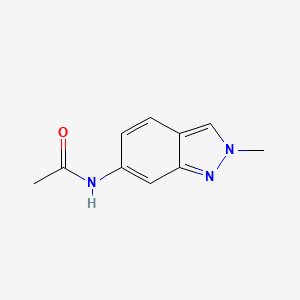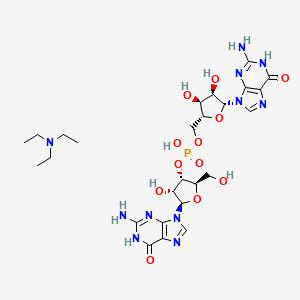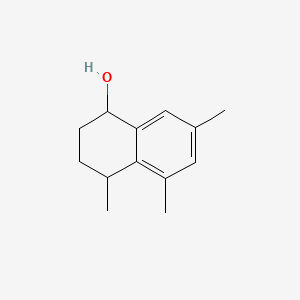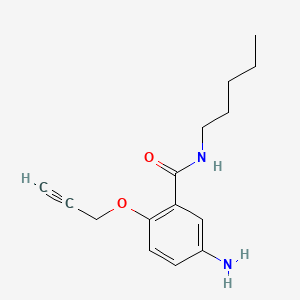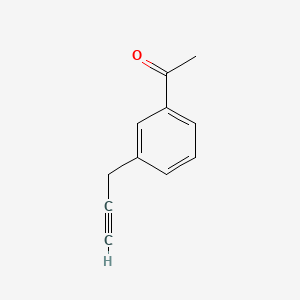
1-(3-Prop-2-ynylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Prop-2-ynylphenyl)ethanone is an organic compound characterized by the presence of a phenyl ring substituted with a prop-2-ynyl group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Prop-2-ynylphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-prop-2-ynylbenzaldehyde with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Prop-2-ynylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(3-Prop-2-ynylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Prop-2-ynylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
1-(3-Hydroxyphenyl)ethanone: Similar structure but with a hydroxyl group instead of a prop-2-ynyl group.
1-(3-Nitrophenyl)ethanone: Contains a nitro group instead of a prop-2-ynyl group.
Uniqueness: 1-(3-Prop-2-ynylphenyl)ethanone is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C11H10O |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
1-(3-prop-2-ynylphenyl)ethanone |
InChI |
InChI=1S/C11H10O/c1-3-5-10-6-4-7-11(8-10)9(2)12/h1,4,6-8H,5H2,2H3 |
Clave InChI |
FJRHITODCFSBSV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC(=C1)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




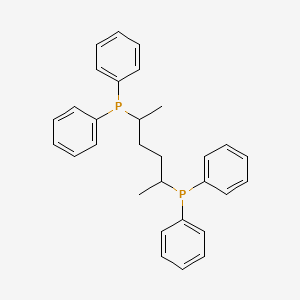
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)


